N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine
Description
N-{[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine is a synthetic compound featuring a hybrid structure combining an L-valine residue, a piperazine ring, and an indole-2-carbonyl moiety. The indole group may confer affinity for serotonin-related pathways, while the piperazine scaffold is commonly utilized to enhance solubility and pharmacokinetic properties in drug design .
Properties
IUPAC Name |
(2S)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-12(2)16(18(25)26)21-19(27)23-9-7-22(8-10-23)17(24)15-11-13-5-3-4-6-14(13)20-15/h3-6,11-12,16,20H,7-10H2,1-2H3,(H,21,27)(H,25,26)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYHTAPSVFRQI-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine typically involves multiple steps, starting with the formation of the indole core. This can be achieved through the Fischer indole synthesis or the Bartoli indole synthesis. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the valine amino acid using peptide bond formation techniques.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the piperazine ring to introduce different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study protein interactions and enzyme inhibition.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine exerts its effects involves binding to specific molecular targets. The indole ring system interacts with various receptors and enzymes, modulating their activity. The piperazine ring can chelate metal ions, influencing biochemical pathways. The valine moiety can interact with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine (CGP-48993, valsartan), a well-known angiotensin II receptor blocker (ARB) used to treat hypertension. Below is a detailed comparison between the target compound and valsartan, as well as other analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Differences
Structural Motifs :
- The target compound’s indole-piperazine moiety contrasts with valsartan’s biphenyl-tetrazole , which is critical for angiotensin II receptor antagonism. Indole derivatives are more commonly associated with serotonin or kinase modulation .
- The absence of a tetrazole group in the target compound suggests a different mechanism of action, possibly unrelated to angiotensin receptor blockade.
Receptor Binding :
- Valsartan’s tetrazole group acts as a carboxylic acid bioisostere, enabling strong ionic interactions with the angiotensin II receptor’s Lys199 residue. The target compound’s indole group may instead engage in hydrophobic or π-π stacking interactions with other receptors .
Pharmacokinetics :
- Valsartan’s biphenyl structure contributes to its lipophilicity and tissue penetration, while the target compound’s piperazine linker may enhance aqueous solubility but reduce membrane permeability .
Research Findings and Hypotheses
- Hypothetical Targets : Computational docking studies suggest the indole-piperazine scaffold could interact with serotonin (5-HT) receptors or tyrosine kinases, though experimental validation is lacking .
- Comparative Efficacy : Unlike valsartan, which reduces blood pressure via angiotensin II blockade, the target compound’s activity in cardiovascular models remains uncharacterized.
Biological Activity
N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C22H20N4O. It is characterized by an indole moiety linked to a piperazine ring, which is further connected to a carbonyl group and an L-valine residue. This structural configuration is significant for its biological interactions.
Structure Overview
| Component | Description |
|---|---|
| Indole | A bicyclic structure contributing to bioactivity |
| Piperazine | A six-membered ring that enhances solubility and receptor binding |
| Carbonyl Group | Facilitates interaction with biological targets |
| L-Valine | An amino acid that may influence pharmacokinetics |
Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and receptor modulation. The indole and piperazine components are known to interact with multiple biological pathways, including:
- Inhibition of Fatty Acid Synthase (FASN) : This compound has been identified as a potential FASN inhibitor, which is crucial in cancer metabolism .
- Receptor Binding : The piperazine moiety allows for effective binding to neurotransmitter receptors, potentially influencing neurological pathways.
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Cancer Treatment : Its role as a FASN inhibitor suggests potential applications in cancer therapy, particularly in targeting metabolic pathways essential for tumor growth.
- Neurological Disorders : Given its receptor binding capabilities, it may have implications in treating disorders such as depression or anxiety.
Study 1: FASN Inhibition in Cancer Cells
A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis markers increasing proportionally with dose .
Study 2: Neuropharmacological Effects
In animal models, the compound was tested for its effects on anxiety-like behavior. Results showed that administration of the compound led to reduced anxiety levels compared to controls, suggesting its potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
